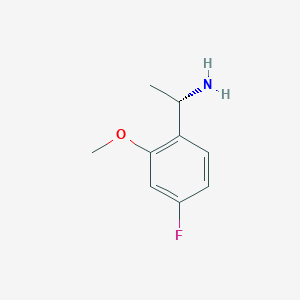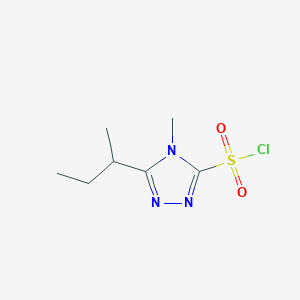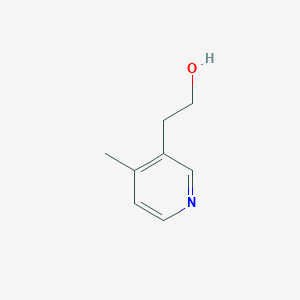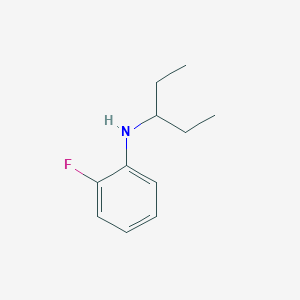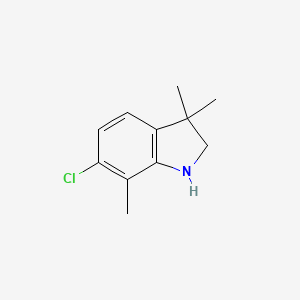
1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol is an organic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Rings: The pyrazole and pyridine rings are then coupled through a suitable linker, such as an ethan-1-ol group. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring is reacted with a halogenated pyridine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, organometallic reagents, and electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol: Similar structure but with the pyridine ring at a different position.
1-(1H-Pyrazol-4-yl)-2-(pyridin-4-yl)ethan-1-ol: Similar structure but with the pyridine ring at a different position.
1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)propan-1-ol: Similar structure but with a different linker group.
Uniqueness
1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. The ethan-1-ol linker also provides specific properties that can be advantageous in certain applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C10H11N3O/c14-10(8-6-12-13-7-8)5-9-3-1-2-4-11-9/h1-4,6-7,10,14H,5H2,(H,12,13) |
InChI Key |
XYTNELBVDFJQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)



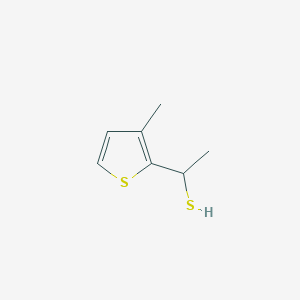

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


